Navigating the Chemical Landscape: A Technical Guide to the CAS Numbers of 1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives
Navigating the Chemical Landscape: A Technical Guide to the CAS Numbers of 1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1-(3-chloropyridin-2-yl)-1H-pyrazole Scaffold
In the landscape of modern medicinal and agricultural chemistry, the 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure, underpinning the development of a multitude of bioactive compounds.[1][2][3] Its unique electronic and steric properties make it a versatile building block for designing molecules with a wide range of therapeutic and practical applications.[2] From potent insecticides to promising new drug candidates for various diseases, the derivatives of this core structure are at the forefront of chemical innovation.[4][5][6]
This technical guide provides an in-depth exploration of the Chemical Abstracts Service (CAS) numbers associated with 1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives. A CAS Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in a global context.[7][8][9][10] For researchers and developers, accurate CAS number identification is critical for database searches, regulatory compliance, and clear communication of chemical entities.[7][8]
The Core Scaffold: Structure and Nomenclature
The foundational structure consists of a pyrazole ring attached to a 3-chloropyridine ring at the N1 position of the pyrazole. The versatility of this scaffold arises from the potential for substitution at various positions on both the pyrazole and pyridine rings, leading to a vast library of derivatives with distinct properties.
Diagram of the Core 1-(3-chloropyridin-2-yl)-1H-pyrazole Scaffold
Caption: General structure of the 1-(3-chloropyridin-2-yl)-1H-pyrazole core.
CAS Numbers of Key 1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives
The following table summarizes the CAS numbers for several notable derivatives of the 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. This is not an exhaustive list but represents a range of substitutions commonly encountered in research and development.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | C₉H₅BrClN₃O₂ | An important intermediate in the synthesis of insecticides like Rynaxypyr.[11][12][13][14] The synthesis of this compound is a key step in creating a class of potent ryanodine receptor activators.[14] |
| 3-Chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 458543-79-8 | C₉H₅Cl₂N₃O₂ | A derivative with an additional chlorine substitution on the pyrazole ring.[15][16] |
| 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 438450-39-6 | C₁₀H₅ClF₃N₃O₂ | The trifluoromethyl group is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity.[17] |
| 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Not specified | C₁₀H₅ClF₃N₃O₂ | An isomer of the previous entry, with the trifluoromethyl and carboxylic acid groups at different positions on the pyrazole ring.[18] |
| 1-(3-chloropyridin-2-yl)-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid | 1352319-02-8 | C₁₄H₈ClF₃N₇O₂ | A more complex derivative incorporating a tetrazole moiety, often used to mimic a carboxylic acid group with different pharmacokinetic properties.[19][20] |
Synthetic Strategies and Methodologies
The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives typically involves a multi-step approach, with the key step being the formation of the pyrazole ring.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives.
Exemplary Protocol: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This protocol is a conceptual illustration based on common synthetic transformations in heterocyclic chemistry and patent literature.[21]
Step 1: Pyrazole Ring Formation
-
Reactants: A suitable hydrazine (e.g., hydrazine hydrate) is reacted with a 1,3-dicarbonyl compound that will provide the desired substituents on the pyrazole ring.
-
Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.
-
Rationale: This cyclocondensation reaction is a fundamental and efficient method for constructing the pyrazole core.
Step 2: Bromination
-
Reactant: The formed pyrazole is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine.
-
Conditions: The reaction is usually performed in a chlorinated solvent like dichloromethane or chloroform.
-
Rationale: This step introduces the bromine atom at a specific position on the pyrazole ring, which is a key feature of the target molecule.
Step 3: N-Arylation
-
Reactants: The brominated pyrazole is coupled with 2,3-dichloropyridine.
-
Conditions: This is often a copper- or palladium-catalyzed cross-coupling reaction, or a nucleophilic aromatic substitution under basic conditions.
-
Rationale: This crucial step attaches the 3-chloropyridin-2-yl moiety to the pyrazole nitrogen.
Step 4: Carboxylation
-
Reactant: A precursor with a group that can be converted to a carboxylic acid (e.g., a methyl group) is oxidized.
-
Conditions: Strong oxidizing agents like potassium permanganate are typically used.
-
Rationale: This final step installs the carboxylic acid functionality, which is important for the biological activity of many derivatives.
Applications and Significance in Research and Development
Derivatives of the 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have demonstrated significant utility in several key areas:
-
Agrochemicals: The most prominent application is in the development of insecticides.[4][5] For example, compounds based on this scaffold are known to be potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[14]
-
Pharmaceuticals: This scaffold is being investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][6][22] The ability to easily modify the substituents on the core structure allows for the fine-tuning of pharmacological properties.[2]
Conclusion
The 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a cornerstone in the design of novel bioactive molecules. A thorough understanding of the CAS numbers associated with its derivatives is essential for researchers and developers to effectively navigate the vast chemical and patent literature. This guide provides a foundational understanding of the key derivatives, their unique identifiers, and the synthetic logic behind their creation, empowering scientists to accelerate their research and development efforts in this exciting field.
References
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